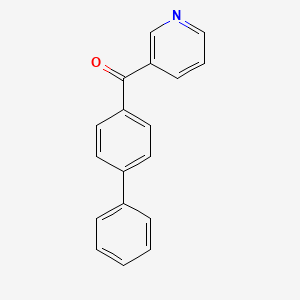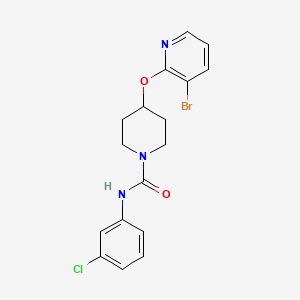
4-((3-bromopyridin-2-yl)oxy)-N-(3-chlorophenyl)piperidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((3-bromopyridin-2-yl)oxy)-N-(3-chlorophenyl)piperidine-1-carboxamide, also known as BPIP, is a synthetic compound that has gained attention in the scientific community due to its potential applications in the field of pharmacology.
作用機序
4-((3-bromopyridin-2-yl)oxy)-N-(3-chlorophenyl)piperidine-1-carboxamide acts as a selective antagonist of the NMDA receptor, which is a type of glutamate receptor that is involved in synaptic plasticity and learning and memory processes. By inhibiting the overactivation of the NMDA receptor, this compound can prevent the excitotoxicity that is associated with neurological disorders. This compound also inhibits the activity of voltage-gated sodium channels, which are involved in the transmission of pain signals.
Biochemical and Physiological Effects
This compound has been shown to have neuroprotective effects in animal models of Alzheimer's disease, Parkinson's disease, and schizophrenia. It has also been shown to have analgesic effects in animal models of pain. This compound has been found to be well-tolerated in animal studies, with no significant adverse effects reported.
実験室実験の利点と制限
One advantage of using 4-((3-bromopyridin-2-yl)oxy)-N-(3-chlorophenyl)piperidine-1-carboxamide in lab experiments is its selectivity for the NMDA receptor, which allows for more precise targeting of this receptor compared to other NMDA receptor antagonists. However, one limitation of using this compound is its relatively low potency compared to other NMDA receptor antagonists, which may require higher concentrations of the compound to achieve the desired effects.
将来の方向性
There are several potential future directions for research on 4-((3-bromopyridin-2-yl)oxy)-N-(3-chlorophenyl)piperidine-1-carboxamide. One area of interest is the development of more potent analogs of this compound that can achieve the desired effects at lower concentrations. Another area of interest is the investigation of the long-term effects of this compound on cognitive function and behavior in animal models. Additionally, this compound may have potential applications in other neurological disorders, such as epilepsy and traumatic brain injury, which warrant further investigation.
合成法
4-((3-bromopyridin-2-yl)oxy)-N-(3-chlorophenyl)piperidine-1-carboxamide can be synthesized through a multi-step process that involves the reaction of 3-bromopyridine-2-carboxylic acid with thionyl chloride, followed by the reaction with N-(3-chlorophenyl)piperidine-4-amine. The resulting product is then reacted with 3,4-dihydro-2H-pyran to produce the final compound, this compound.
科学的研究の応用
4-((3-bromopyridin-2-yl)oxy)-N-(3-chlorophenyl)piperidine-1-carboxamide has been primarily studied for its potential as a therapeutic agent for various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been shown to have neuroprotective effects by inhibiting the overactivation of N-methyl-D-aspartate (NMDA) receptors, which are involved in the pathogenesis of these disorders. This compound has also been studied for its potential as an analgesic, as it has been shown to inhibit the activity of voltage-gated sodium channels.
特性
IUPAC Name |
4-(3-bromopyridin-2-yl)oxy-N-(3-chlorophenyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrClN3O2/c18-15-5-2-8-20-16(15)24-14-6-9-22(10-7-14)17(23)21-13-4-1-3-12(19)11-13/h1-5,8,11,14H,6-7,9-10H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVRCWXORLHLAMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=CC=N2)Br)C(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(4-ethylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2425118.png)
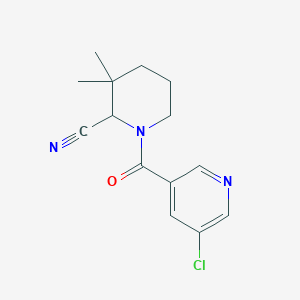
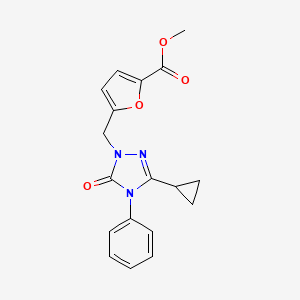
![N-(3-(1H-imidazol-1-yl)propyl)-2,3-dimethoxy-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2425121.png)


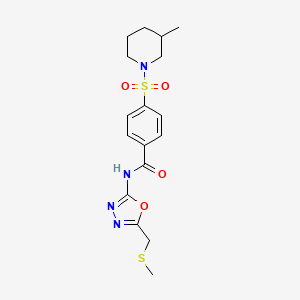

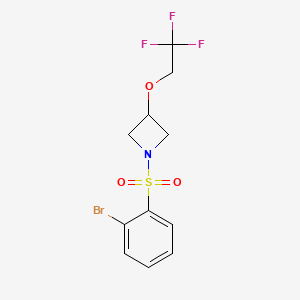
![(Z)-N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)acrylamide hydrochloride](/img/structure/B2425132.png)
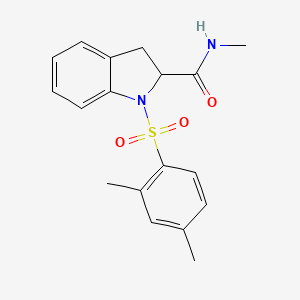
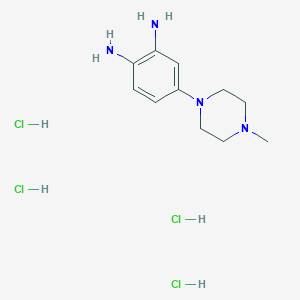
![3-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-1-[(4-fluorophenyl)sulfonyl]-1H-pyrazole](/img/structure/B2425138.png)
